N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the sulfonamide group. The presence of the two dimethylamino groups at positions 2 and 4 of the pyrimidine ring could potentially influence the reactivity and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrimidine ring could potentially undergo substitution reactions at the carbon positions, and the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Antibacterial and Antifungal Activities
Research on newly synthesized pyrimidine derivatives, including compounds similar in structure to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide, has shown significant antibacterial and antifungal activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating promising inhibitory effects. The minimum inhibitory concentrations (MICs) indicate their potential as effective agents in combating microbial infections (Khan et al., 2015).
Molecular Structure and Spectroscopic Analysis
Another study focused on the comprehensive structural analysis of sulfamethazine Schiff-base, a compound structurally related to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide. Through experimental and quantum chemical calculations, the research provided insights into the stability, electronic structure, and hydrogen bonding of the molecule. This detailed investigation aids in understanding the compound's interactions and properties at the molecular level (Mansour & Ghani, 2013).
Synthesis of Novel Derivatives for Chemical Research
The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has been catalyzed using 4-(N,N-Dimethylamino)pyridine (DMAP). This process illustrates the compound's utility in creating new chemical entities with potential applications in medicinal chemistry and drug design. Such research underscores the versatility of pyrimidine and sulfonamide derivatives in synthetic chemistry (Khashi, Davoodnia, & Chamani, 2014).
Antitumor Potential
A study on sulfonamide derivatives, including compounds structurally akin to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide, highlighted their design and synthesis for antitumor applications. By incorporating various functional groups, these derivatives were assessed for their antitumor activities, showing significant potential with low toxicity. This research opens pathways for developing new antitumor agents based on the sulfonamide scaffold (Huang, Lin, & Huang, 2001).
pH-Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrate the innovative use of pyrimidine derivatives in material science. These compounds exhibit solid-state fluorescence and solvatochromism, suitable for developing colorimetric pH sensors and logic gates. Such applications highlight the functional diversity of pyrimidine-based compounds beyond their traditional roles in pharmacology (Yan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-11-8-12(2)15(13(3)9-11)25(23,24)20-14-10-18-17(22(6)7)19-16(14)21(4)5/h8-10,20H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKNAFZFVOFJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide |
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